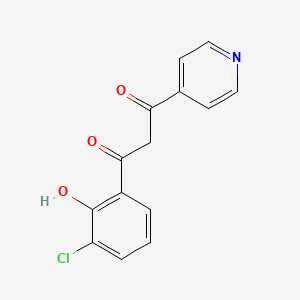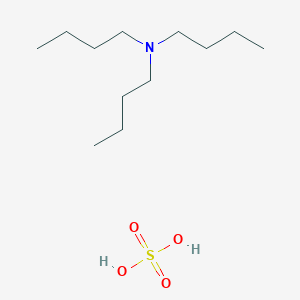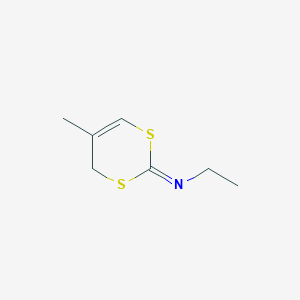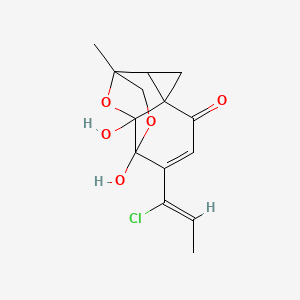
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is a synthetic organic compound that features a chloro-substituted phenyl ring, a pyridine ring, and a propane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve:
Starting Materials: 3-chloro-2-hydroxybenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with acetylacetone in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Catalysts: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to DNA.
類似化合物との比較
Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Similar structure but with a different position of the pyridine ring.
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione: Similar structure but with a different position of the pyridine ring.
Uniqueness
1-(3-Chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
60072-74-4 |
|---|---|
分子式 |
C14H10ClNO3 |
分子量 |
275.68 g/mol |
IUPAC名 |
1-(3-chloro-2-hydroxyphenyl)-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-11-3-1-2-10(14(11)19)13(18)8-12(17)9-4-6-16-7-5-9/h1-7,19H,8H2 |
InChIキー |
UZJWROIXYOAZSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)








